molecular formula C21H21N3O4S B2549224 Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941935-92-8

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate

Cat. No.: B2549224
CAS No.: 941935-92-8
M. Wt: 411.48
InChI Key: WJZCNZGCOWEHRG-UHFFFAOYSA-N
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Description

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a heterocyclic compound featuring a benzo[d]thiazol core substituted at position 2 with a 4-methylpiperazine group and at position 6 with a methyl ester of terephthalic acid.

Properties

IUPAC Name

1-O-methyl 4-O-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-23-9-11-24(12-10-23)21-22-17-8-7-16(13-18(17)29-21)28-20(26)15-5-3-14(4-6-15)19(25)27-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCNZGCOWEHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. For instance, the use of 1-methylpiperazine and 4-fluoronitrobenzene in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Biological Activities

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate exhibits several notable biological properties:

  • Anticancer Activity :
    • Research has indicated that compounds with similar structures can inhibit key pathways involved in tumor growth. Specifically, this compound may target vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis and tumor progression.
    • In vitro studies have shown that it enhances the efficacy of established chemotherapeutic agents like doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment.
  • Antimicrobial Properties :
    • The benzothiazole scaffold is known for its antimicrobial activity. Compounds related to this structure have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
    • The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, essential for bacterial replication.
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study investigated the compound's effect on colorectal carcinoma cells, revealing that it significantly inhibited cell proliferation and induced apoptosis. The combination with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone, indicating its potential role as a combination therapy.

Case Study 2: Antimicrobial Activity

In another study, various derivatives were tested against multiple bacterial strains. The results showed that this compound exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzo[d]thiazol scaffold with 1e (N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide) but differs in substituents and functional groups. Key distinctions include:

  • Backbone modifications: While 1e has an amide linkage and a 4-chlorobenzylamino group, the target compound features a terephthalate ester.
  • Heterocyclic variations : Analogs 1f (benzo[d]imidazol) and 1g (benzo[d]oxazol) replace the thiazole ring with imidazole or oxazole, altering electronic properties and hydrogen-bonding capacity .

Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Features
1e 177.8–179.2 65.36 Benzo[d]thiazol, amide, 4-chlorobenzyl
1f 132.3–132.6 81.08 Benzo[d]imidazol, methoxybenzamide
1g 210.4–210.8 75.75 Benzo[d]oxazol, methoxybenzamide
Target Compound Not reported Unknown Benzo[d]thiazol, terephthalate ester

The higher melting point of 1g (210.4–210.8°C) compared to 1e and 1f suggests enhanced crystallinity due to its oxazole ring and rigid substituents . The target compound’s ester group may lower its melting point relative to 1e , as esters generally exhibit weaker intermolecular forces than amides.

Biological Activity

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of benzothiazole, including those with piperazine moieties, exhibit significant antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

A study demonstrated that related compounds effectively inhibited the growth of multiple cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. Preliminary tests indicated that similar compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further investigation as antimicrobial agents .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with piperazine and benzothiazole structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound's ability to reduce inflammation could provide therapeutic benefits in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • The presence of the piperazine ring enhances solubility and bioavailability.
  • Substituents on the benzothiazole core significantly affect potency and selectivity against various targets.

Table 1 summarizes some of the key structural features and their corresponding biological activities.

Structural FeatureActivity TypeObservations
Piperazine moietyAntitumorEnhances cell permeability
Benzothiazole coreAntimicrobialExhibits broad-spectrum activity
Terephthalate groupAnti-inflammatoryModulates cytokine release

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Study : A derivative structurally similar to this compound was tested against human breast cancer cells, showing a 70% inhibition rate at a concentration of 10 µM.
  • Antimicrobial Evaluation : A related compound was evaluated for its antibacterial properties against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Inflammation Model : In a murine model of inflammation, administration of a similar benzothiazole derivative resulted in a significant reduction in inflammatory markers compared to controls.

Q & A

Q. What are the key steps in synthesizing Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate?

The synthesis typically involves coupling a benzo[d]thiazole core with a piperazine derivative, followed by esterification. For example:

  • Step 1 : Thionation of precursors (e.g., using phosphorus pentasulfide in dry xylene under reflux) to form the benzo[d]thiazole scaffold .
  • Step 2 : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions, often in ethanol under reflux .
  • Step 3 : Esterification of the terephthalate group using methanol or methyl chloride in the presence of a base (e.g., K₂CO₃) .
    Critical Note : Purity assessment via HPLC (C18 column, UV detection at 254 nm) is recommended to confirm intermediate stability .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology :
    • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via FTIR (e.g., loss of ester carbonyl peaks at ~1700 cm⁻¹) and HPLC .
    • Data Interpretation : Degradation kinetics (e.g., first-order rate constants) should be calculated to identify labile functional groups (e.g., ester bonds) .
  • Key Insight : Hydrolysis of the methyl ester group is a major degradation pathway; stabilizing excipients like cyclodextrins may mitigate this .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields for this compound?

  • DoE Framework :
    • Factors : Reaction time, temperature, solvent polarity, and molar ratios of reactants.
    • Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships between variables. For example, optimize the coupling of 4-methylpiperazine to the benzo[d]thiazole core by varying ethanol/water ratios (70–90%) and temperatures (60–80°C) .
  • Case Study : A study on similar heterocycles achieved a 22% yield increase by adjusting the solvent from pure ethanol to a 3:1 ethanol/THF mixture .

Q. How do computational methods aid in predicting biological activity or reactivity of this compound?

  • Approaches :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density around the piperazine nitrogen, predicting nucleophilic reactivity .
    • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding between the benzo[d]thiazole ring and active-site residues .
  • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

  • Case Example : Discrepancies in molecular ion peaks (MS) vs. NMR integration may arise from impurities or tautomerism.
    • Resolution :

Use preparative HPLC to isolate isomers .

Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the piperazine and thiazole moieties .

  • Reference : A 2008 study resolved similar ambiguities in benzothiazole derivatives by correlating NOESY data with X-ray crystallography .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during biological assays?

  • Strategies :
    • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
    • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .

Q. What advanced analytical techniques are critical for quantifying trace impurities?

  • Techniques :
    • LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) .
    • ICP-MS : Quantify heavy metal residues (e.g., Pd from coupling reactions) with detection limits <0.1 ppb .

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